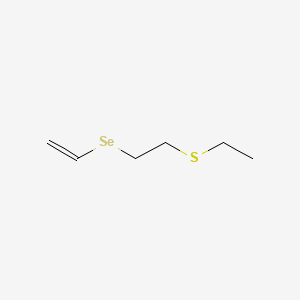

Ethene, ((2-(ethylthio)ethyl)seleno)-

Description

Properties

CAS No. |

90053-39-7 |

|---|---|

Molecular Formula |

C6H12SSe |

Molecular Weight |

195.20 g/mol |

IUPAC Name |

1-ethenylselanyl-2-ethylsulfanylethane |

InChI |

InChI=1S/C6H12SSe/c1-3-7-5-6-8-4-2/h4H,2-3,5-6H2,1H3 |

InChI Key |

VHHKGTVEBMUNPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC[Se]C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethene, ((2-(ethylthio)ethyl)seleno)- typically involves the reaction of ethene with a selenoether compound. One common method includes the use of selenocarboxamides and bromoenals in a carbene-catalyzed enantioselective nucleophilic C–Se bond construction . This reaction is carried out under mild conditions with a weak inorganic base to suppress racemization and decomposition of the selenium products.

Industrial Production Methods

Industrial production of Ethene, ((2-(ethylthio)ethyl)seleno)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethene, ((2-(ethylthio)ethyl)seleno)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

Substitution: The ethylthio and seleno groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Ethene, ((2-(ethylthio)ethyl)seleno)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organoselenium compounds.

Biology: The compound’s unique properties make it a valuable tool in studying selenium’s role in biological systems.

Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which Ethene, ((2-(ethylthio)ethyl)seleno)- exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form strong bonds with sulfur and carbon atoms, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the presence of selenium and sulfur atoms .

Comparison with Similar Compounds

Structural Analogs

Ethylvinyl Sulfide (Ethene, (ethylthio)-)

- Formula : C₄H₈S

- Molecular Weight : 88.17 g/mol

- CAS : 627-50-9

- Structure : CH₂=CH-S-C₂H₅

- Key Differences : Replaces selenium with sulfur, reducing molecular weight and altering electronic properties. Ethylvinyl sulfide is a simpler thioether with applications in organic synthesis .

Organoselenium Derivatives (e.g., TSE-Protected Seleno Compounds)

- Example: β-Lactam seleno derivatives (e.g., TSE-protected intermediates).

- Reactivity : Selenium facilitates nucleophilic substitutions with retention of configuration (92% yield in β-lactam synthesis) .

- Applications : Pharmaceutical intermediates due to selenium’s redox activity .

2-(Ethylthio/seleno)-1,8-Naphthyridine Derivatives

- Example: 2-(ethylseleno)-1,8-naphthyridine-3-azetidine.

- Synthesis : Refluxing with HCl, recrystallization from alcohol.

- Applications : Antibacterial agents, highlighting selenium’s bioactivity .

Physical and Chemical Properties

Notes:

- Selenium’s larger atomic radius and lower electronegativity compared to sulfur increase van der Waals forces, raising boiling points .

- The target compound’s synthesis may parallel selenofunctionalization methods for allenes (e.g., oxidative addition of PhSe groups) .

Reactivity Trends

- Nucleophilicity: The seleno group (-Se-) is more nucleophilic than thioethers (-S-), enabling faster alkylation or arylation reactions .

- Oxidation Sensitivity: Selenium compounds oxidize more readily than sulfur analogs, forming selenoxides or selenones, which are useful in elimination reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethene, ((2-(ethylthio)ethyl)seleno)-, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves introducing selenium into a thioether backbone. A plausible route includes nucleophilic substitution between 2-(ethylthio)ethyl chloride and a selenide anion (e.g., NaSeH) under inert conditions. Optimization may require controlled temperatures (0–5°C) and anhydrous solvents (e.g., THF) to mitigate selenium’s redox sensitivity . Yield improvements could involve stoichiometric adjustments (e.g., 1.2:1 selenide-to-chloride ratio) or catalytic phase-transfer agents.

Example Reaction Conditions :

| Reagent | Molar Ratio | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| NaSeH | 1.2 | THF | 0°C | 45–55 |

Q. How can researchers characterize the structural integrity of Ethene, ((2-(ethylthio)ethyl)seleno)- using spectroscopic methods?

- Methodological Answer :

- NMR : NMR should show signals for ethylene protons (δ 5.2–5.8 ppm) and ethylthio groups (δ 2.5–3.0 ppm). NMR can confirm selenium bonding (δ 200–300 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode may exhibit [M+H] peaks at m/z corresponding to CHSSe (exact mass: 187.97).

- IR : Stretching frequencies for C-Se (500–600 cm) and C-S (600–700 cm) bonds validate connectivity .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and monitoring degradation via HPLC at 25°C, 40°C, and 60°C. Selenium’s susceptibility to oxidation necessitates inert atmospheres (N/Ar) during storage. Solubility can be tested in polar aprotic solvents (e.g., DMSO) and nonpolar media (hexane) to guide reaction design .

Advanced Research Questions

Q. What challenges arise in synthesizing Ethene, ((2-(ethylthio)ethyl)seleno)- due to selenium’s reactivity, and how can they be mitigated?

- Methodological Answer : Selenium’s redox activity often leads to side reactions (e.g., diselenide formation). Mitigation strategies include:

- Using freshly prepared selenide reagents.

- Employing chelating agents (e.g., crown ethers) to stabilize intermediates.

- Implementing low-temperature (-20°C) reactions to suppress oxidative pathways.

- Validation via TLC or in-situ Raman spectroscopy to track reaction progress .

Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling or polymerization reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying catalyst loads (e.g., Pd) and selenide concentrations to determine rate laws.

- Isotopic Labeling : Use -labeled ethylene to trace regioselectivity in copolymerization.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict electron density distribution at selenium centers to explain nucleophilic/electrophilic behavior .

Q. How should researchers address contradictory data in thermal stability studies (e.g., DSC vs. TGA results)?

- Methodological Answer :

- Error Analysis : Compare DSC (phase transitions) and TGA (mass loss) methodologies. DSC may detect glass transitions not linked to decomposition, while TGA reflects volatilization.

- Controlled Replicates : Perform triplicate runs under identical conditions.

- Complementary Techniques : Use FTIR-EGA (evolved gas analysis) to identify decomposition byproducts and reconcile discrepancies .

Data Analysis and Presentation Guidelines

Q. What statistical methods are appropriate for analyzing biological activity data (e.g., insecticidal efficacy) of this compound?

- Methodological Answer :

-

Dose-Response Curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism).

-

ANOVA : Compare LC values across experimental groups to assess significance (p < 0.05).

-

Uncertainty Quantification : Report 95% confidence intervals for IC values derived from bootstrapping .

Example Table :

Concentration (µg/mL) Mortality (%) SD 10 25 ±3.2 50 68 ±5.1 100 92 ±2.8

Critical Research Considerations

- Source Reliability : Prioritize peer-reviewed journals over commercial databases (e.g., avoid ) .

- Data Reproducibility : Document reaction protocols in detail, including solvent batch numbers and equipment calibration dates .

- Ethical Compliance : Adhere to chemical safety protocols (e.g., OSHA guidelines) when handling selenium derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.